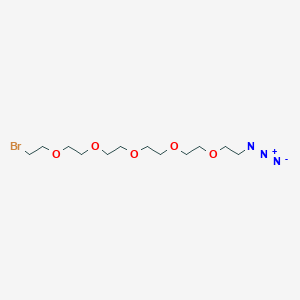

Bromo-PEG5-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The bromide (Br) in Bromo-PEG5-Azide is a very good leaving group for nucleophilic substitution reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Bromo-PEG5-Azide is C12H24BrN3O5 . It has a molecular weight of 370.2 g/mol .Chemical Reactions Analysis

The azide group in Bromo-PEG5-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Bromo-PEG5-Azide is a PEG derivative containing an azide group and a bromide (Br) . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Drug Delivery Systems

Bromo-PEG5-Azide: is extensively used in the development of drug delivery systems due to its water solubility, biocompatibility, and reactivity . It facilitates the creation of targeted delivery mechanisms, which can be particularly beneficial for treatments requiring precision, such as chemotherapy for cancer.

Bioconjugation

The compound’s azide group allows for selective labeling of biomolecules, making it a crucial tool in bioconjugation . This process is essential for creating complex molecules that can be used for various diagnostic and therapeutic purposes.

Click Chemistry

Bromo-PEG5-Azide: is a key reagent in click chemistry, where it reacts with alkynes to form stable triazole linkages . This reaction is highly valued for its efficiency and the stability of the resulting compounds, which are used in numerous chemical synthesis and modification processes.

Diagnostic Agents

The reactivity of Bromo-PEG5-Azide with various functional groups makes it suitable for developing diagnostic agents . These agents can be used in imaging techniques to detect diseases such as cancer at early stages.

Imaging Probes

In the field of medical imaging, Bromo-PEG5-Azide contributes to the creation of imaging probes . These probes enhance the contrast in images, providing clearer and more detailed visual information, which is crucial for accurate diagnosis.

Organic Synthesis

The bromine atom in Bromo-PEG5-Azide imparts significant reactivity, making it a valuable compound in organic synthesis . It can be used to introduce azide functionalities into various molecular structures, aiding in the synthesis of complex organic compounds.

Mechanism of Action

Target of Action

Bromo-PEG5-Azide is a click chemistry reagent . It primarily targets molecules containing Alkyne groups, DBCO, or BCN groups . These targets play a crucial role in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Mode of Action

Bromo-PEG5-Azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway affected by Bromo-PEG5-Azide is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The downstream effect of this interaction is the selective degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Bromo-PEG5-Azide’s action is the formation of a stable triazole linkage . This occurs through a click chemistry reaction involving the Azide group in Bromo-PEG5-Azide and Alkyne, DBCO, or BCN groups in the target molecules . This reaction is crucial in the synthesis of PROTACs , which are used to selectively degrade target proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromo-PEG5-Azide. For instance, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This could potentially enhance its efficacy in biological systems.

Safety and Hazards

Bromo-PEG5-Azide is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Future Directions

properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOVCBYDDDWFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG5-Azide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)